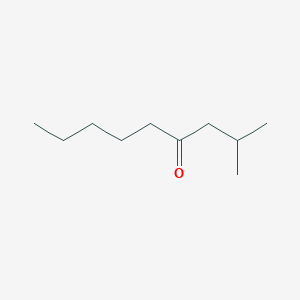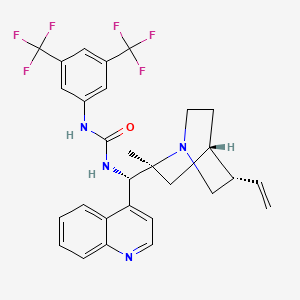
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea is a complex organic compound featuring a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isocyanate derivative to form the urea linkage. The quinuclidine and quinoline moieties are then introduced through subsequent reactions, often involving coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, optimization of reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical studies, helping to elucidate the function of various biological targets.
Industry: The compound’s unique structure makes it useful in materials science, potentially contributing to the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(quinolin-4-yl)urea: Lacks the quinuclidine moiety, which may affect its binding properties.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea: Similar structure but without the vinyl group, potentially altering its reactivity.
Uniqueness
The presence of the quinuclidine, quinoline, and vinyl groups in 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea makes it unique, providing a combination of properties that can be exploited in various applications. This uniqueness is highlighted by its potential to interact with multiple molecular targets and participate in diverse chemical reactions.
Properties
Molecular Formula |
C29H28F6N4O |
|---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-2-methyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]urea |
InChI |
InChI=1S/C29H28F6N4O/c1-3-17-16-39-11-9-18(17)15-27(39,2)25(23-8-10-36-24-7-5-4-6-22(23)24)38-26(40)37-21-13-19(28(30,31)32)12-20(14-21)29(33,34)35/h3-8,10,12-14,17-18,25H,1,9,11,15-16H2,2H3,(H2,37,38,40)/t17-,18+,25+,27+/m1/s1 |
InChI Key |
BQEONVYJBLIVQL-ZJGKQXSUSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H]2CCN1C[C@H]2C=C)[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC1(CC2CCN1CC2C=C)C(C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)

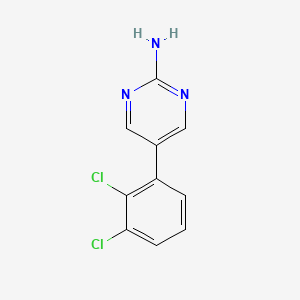
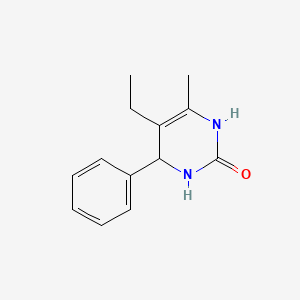
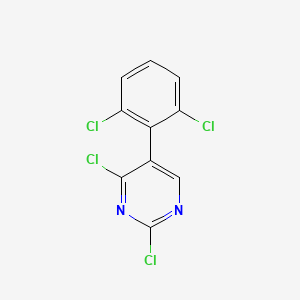
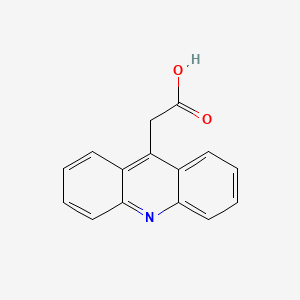
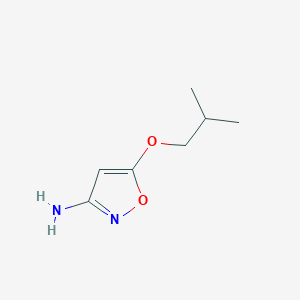

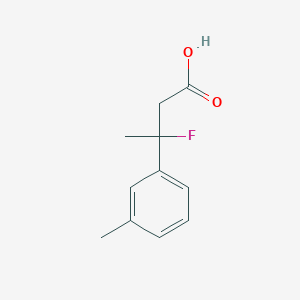
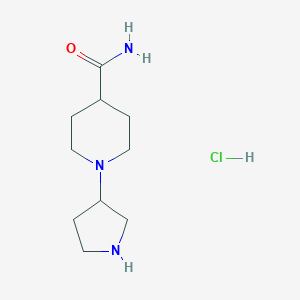
![10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate](/img/structure/B13107564.png)
